molecular formula C21H18N4O3S B11477603 4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11477603
M. Wt: 406.5 g/mol
InChI Key: DOLIXBVIQOYTNE-UHFFFAOYSA-N
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Description

4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique structure that combines elements of indole, methoxy, and triazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Methoxylation: Introduction of the methoxy group can be done using methyl iodide in the presence of a base such as potassium carbonate.

    Construction of the Triazatricyclo Framework: This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and bases like triethylamine.

    Final Assembly: The final steps involve coupling the indole and triazatricyclo fragments under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the indole ring or the triazatricyclo framework, using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a potential lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of indole and triazatricyclo frameworks, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C21H18N4O3S/c1-10-6-11(9-27-2)16-17-18(29-21(16)23-10)20(26)25-19(24-17)14-8-22-15-5-4-12(28-3)7-13(14)15/h4-8,22H,9H2,1-3H3,(H,24,25,26)

InChI Key

DOLIXBVIQOYTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(=N3)C4=CNC5=C4C=C(C=C5)OC)SC2=N1)COC

Origin of Product

United States

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